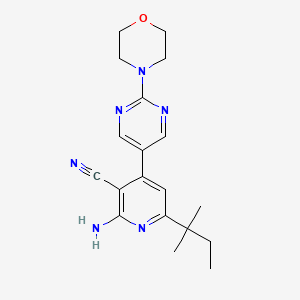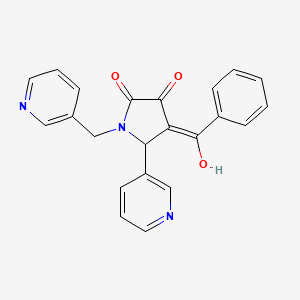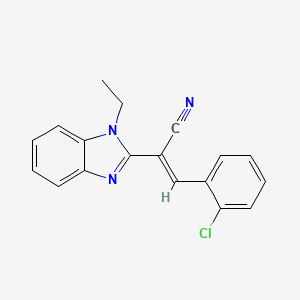
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, also known as DPM-1001, is a potent and selective inhibitor of the protein kinase C (PKC) isoform epsilon. It has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
作用機序
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile selectively inhibits the PKC isoform epsilon, which plays a critical role in cell proliferation, differentiation, and survival. PKC epsilon is overexpressed in many types of cancer cells and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting PKC epsilon, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile for lab experiments is its high selectivity and potency for PKC epsilon, which allows for specific targeting of this isoform without affecting other PKC isoforms or related kinases. This makes it a valuable tool for studying the role of PKC epsilon in various biological processes and diseases. However, one limitation of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, including:
1. Further studies on the mechanisms of action of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in cancer, cardiovascular diseases, and neurological disorders, including the identification of downstream targets and signaling pathways.
2. Development of more potent and selective inhibitors of PKC epsilon based on the structure of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
3. Evaluation of the safety and efficacy of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in clinical trials for various indications, including cancer, heart failure, and stroke.
4. Investigation of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile as a diagnostic or prognostic marker for cancer and other diseases.
5. Exploration of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for enhanced efficacy and reduced toxicity.
In conclusion, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is a promising compound with potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Its selective inhibition of PKC epsilon makes it a valuable tool for studying the role of this isoform in various biological processes and diseases. Further research is needed to fully elucidate its mechanisms of action and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile involves a multi-step process, starting with the reaction of 2-amino-4-chloro-6-(1,1-dimethylpropyl)pyrimidine with morpholine to form 2-morpholin-4-yl-4-chloro-6-(1,1-dimethylpropyl)pyrimidine. This intermediate is then reacted with 2-cyano-3,4-dihydroisoquinoline in the presence of a palladium catalyst to yield 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
科学的研究の応用
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure, and to improve neurological function in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-4-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-4-19(2,3)16-9-14(15(10-20)17(21)24-16)13-11-22-18(23-12-13)25-5-7-26-8-6-25/h9,11-12H,4-8H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGKHIWPJWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=C(C(=C1)C2=CN=C(N=C2)N3CCOCC3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)
![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)

![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)
![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)